DL-beta-O-Methylnorepinephrine Hydrochloride
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Overview
Description
DL-beta-O-Methylnorepinephrine Hydrochloride is a biochemical compound with the molecular formula C9H14ClNO3 and a molecular weight of 219.67 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is known for its role in various biochemical processes and is a subject of interest in scientific research.
Preparation Methods
The synthetic routes and reaction conditions for DL-beta-O-Methylnorepinephrine Hydrochloride are not extensively detailed in the available literature. it is typically synthesized through a series of chemical reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DL-beta-O-Methylnorepinephrine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
DL-beta-O-Methylnorepinephrine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in various chemical analyses and experiments.
Biology: Studied for its role in biochemical pathways and interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of DL-beta-O-Methylnorepinephrine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
DL-beta-O-Methylnorepinephrine Hydrochloride can be compared with other similar compounds, such as:
Norepinephrine: A neurotransmitter involved in the fight-or-flight response.
Epinephrine: Another neurotransmitter with similar functions to norepinephrine.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
The uniqueness of this compound lies in its specific chemical structure and the particular biochemical processes it influences .
Properties
IUPAC Name |
4-(2-amino-1-methoxyethyl)benzene-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9(5-10)6-2-3-7(11)8(12)4-6;/h2-4,9,11-12H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBLAFWIXUEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=C(C=C1)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80784457 |
Source
|
Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-01-2 |
Source
|
Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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